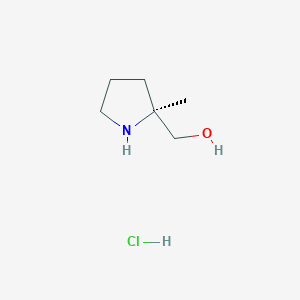

(S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride

Description

(S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride is a chiral pyrrolidine derivative characterized by a methanol group attached to the 2-position of a methyl-substituted pyrrolidine ring. The (S)-stereochemistry at the pyrrolidine center distinguishes it from its enantiomeric (R)-form. The compound’s physicochemical properties, such as solubility and stability, are influenced by the polar methanol group and the hydrochloride salt formulation.

Properties

IUPAC Name |

[(2S)-2-methylpyrrolidin-2-yl]methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-6(5-8)3-2-4-7-6;/h7-8H,2-5H2,1H3;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTQTMXKUQODRT-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCN1)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523541-78-7 | |

| Record name | 2-Pyrrolidinemethanol, 2-methyl-, hydrochloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523541-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of (S)-2-methylpyrrolidine.

Hydroxymethylation: The (S)-2-methylpyrrolidine is then subjected to hydroxymethylation using formaldehyde under basic conditions to yield (S)-(2-Methylpyrrolidin-2-yl)methanol.

Hydrochloride Formation: The final step involves the conversion of (S)-(2-Methylpyrrolidin-2-yl)methanol to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form (S)-2-methylpyrrolidine.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

Oxidation: The major product is (S)-2-methylpyrrolidin-2-one.

Reduction: The major product is (S)-2-methylpyrrolidine.

Substitution: The products depend on the substituent introduced, such as (S)-(2-Methylpyrrolidin-2-yl)methyl chloride.

Scientific Research Applications

Key Characteristics:

- Molecular Formula : CHClNO

- CAS Number : 1523541-78-7

- Appearance : Colorless crystalline solid

- Solubility : Soluble in polar solvents like methanol and ethanol

Organic Synthesis

(S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride serves as a crucial chiral building block in organic synthesis. It is employed in asymmetric synthesis to produce enantiomerically pure compounds, which are essential in pharmaceuticals. The compound's ability to participate in various enantioselective reactions facilitates the creation of molecules with specific three-dimensional structures.

Pharmaceutical Development

The compound is utilized in drug discovery and development, particularly for synthesizing new therapeutic agents. Its chiral nature allows it to act as a ligand that can modulate receptor functions, impacting biological pathways. This property is critical in designing drugs with enhanced efficacy and reduced side effects .

Case Study:

In a study focused on synthesizing novel analgesics, this compound was used as an intermediate to create compounds that showed promising results in pain relief without the addictive properties typically associated with opioids.

Agrochemical Applications

In agrochemistry, this compound is explored for developing new pesticides and herbicides. Its chiral properties can enhance the selectivity and effectiveness of agrochemical formulations, leading to improved crop protection strategies.

Mechanism of Action

The mechanism of action of (S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their activity. The compound can also act as a ligand, binding to receptors and modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Key Structural and Functional Differences

The following compounds share structural motifs with (S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride but differ in substituents, stereochemistry, and applications:

ABT-888 (Veliparib)

- Structure : 2-[(R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide dihydrochloride .

- Key Features: Benzimidazole-4-carboxamide core replaces the methanol group. (R)-stereochemistry at the pyrrolidine center. PARP inhibitor used in cancer therapy (e.g., combined with TMZ for glioblastoma) .

- Molecular Weight : 388.3 g/mol (dihydrochloride salt).

- CAS : 912444-00-7.

(R)-Phenyl[(2S)-pyrrolidin-2-yl]methanol Hydrochloride

- Structure : Phenyl group attached to the pyrrolidine ring instead of a methyl group; (R)-configuration at the phenyl-bearing carbon .

- Key Features: Enhanced lipophilicity due to the phenyl substituent. No reported therapeutic applications; used in research as a chiral building block.

- Molecular Weight : 213.71 g/mol.

- CAS : 111492-62-5.

(S)-2-(Pyrrolidin-2-yl)ethan-1-ol Hydrochloride

- Structure: Ethanol chain replaces the methanol group; (S)-stereochemistry .

- Key Features :

- Longer alkyl chain may alter solubility and metabolic stability.

- Smaller molecular weight (151.63 g/mol).

- CAS: Not provided in evidence.

Methyl (2S)-2-Methylpyrrolidine-2-carboxylate Hydrochloride

- Structure: Methyl ester at the 2-position instead of methanol .

- Key Features: Ester group enhances hydrolytic instability compared to alcohol. Potential prodrug candidate due to esterase-mediated activation.

- Molecular Weight : 179.65 g/mol.

- CAS : 220060-08-2.

Comparative Data Table

Pharmacological and Physicochemical Insights

- Stereochemical Impact: The (S)-configuration in this compound may confer distinct receptor-binding profiles compared to (R)-enantiomers like ABT-888, which exhibit PARP inhibition .

- Solubility and Bioavailability : The hydrochloride salt formulation enhances aqueous solubility, critical for oral or injectable administration. Compounds with aromatic groups (e.g., phenyl in ) show reduced solubility but increased membrane permeability.

- Stability : Ester-containing analogs (e.g., ) are prone to hydrolysis, whereas alcohol derivatives (e.g., target compound) are more stable under physiological conditions.

Research and Development Considerations

- Synthetic Challenges : Enantioselective synthesis of pyrrolidine derivatives requires chiral catalysts or resolution techniques, as seen in ABT-888’s production .

- Therapeutic Potential: While ABT-888 is clinically validated, the target compound’s methanol group could be optimized for neurological targets (e.g., ion channels, GPCRs) given structural parallels to pyrrolidine-based neuroactive compounds .

- Safety Profiles: Limited toxicological data exist for many analogs (e.g., ), necessitating further preclinical studies.

Biological Activity

(S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride is a chiral compound with significant implications in medicinal chemistry and organic synthesis. Its unique three-dimensional structure, characterized by chirality, allows it to participate in various biological activities, making it a crucial intermediate in the development of pharmaceuticals and agrochemicals.

Chemical Structure and Properties

- Molecular Formula : C_6H_14ClN_1O

- CAS Number : 1523541-78-7

- Molecular Weight : 151.64 g/mol

- Appearance : Colorless crystalline solid

The synthesis of this compound typically involves the hydroxymethylation of (S)-2-methylpyrrolidine followed by the formation of its hydrochloride salt. The resulting compound exhibits optical activity due to its chiral nature, influencing its interactions with biological targets.

This compound interacts with biological molecules primarily through hydrogen bonding facilitated by its hydroxyl group. This interaction can modulate the activity of enzymes and receptors, allowing it to act as a ligand that influences various biological pathways. The compound's ability to bind to specific molecular targets enhances its potential therapeutic applications.

Pharmacological Applications

Research indicates that this compound may exhibit a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain Gram-positive and Gram-negative bacteria.

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting metabolic pathways.

- Receptor Modulation : It has been explored for its role in modulating receptor functions, which could have implications for treating neurological disorders.

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluating various benzimidazole derivatives found that compounds with similar structural features to this compound displayed notable antibacterial activity against Staphylococcus aureus and Escherichia coli . This suggests that this compound may share similar properties worth investigating further.

- Enzyme Interaction Studies : Research into related pyrrolidine derivatives has indicated that modifications in the molecular structure can significantly affect binding affinity and enzymatic activity . This highlights the importance of structural optimization in enhancing the biological activity of this compound.

- Neuropharmacological Potential : The compound's interactions with nicotinic receptors have been studied, indicating potential applications in treating cognitive dysfunctions . Further exploration into its pharmacokinetics could provide insights into its therapeutic viability.

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of (S)-(2-methylpyrrolidin-2-yl)methanol hydrochloride, and how can enantiomeric purity be optimized?

- Methodological Answer : A three-step synthesis is commonly employed, starting with proline derivatives. For example, a proline intermediate is functionalized via hydroxylation and subsequent hydrochlorination. Enantiomeric purity can be enhanced using chiral resolving agents (e.g., tartaric acid derivatives) or asymmetric catalysis. Reaction conditions (temperature, solvent polarity, and catalyst loading) must be rigorously controlled to minimize racemization .

- Analytical Validation : Chiral HPLC or polarimetry should be used to confirm enantiopurity, with comparison to certified reference standards (e.g., EP impurity standards) .

Q. Which analytical techniques are critical for characterizing this compound in pharmaceutical research?

- Key Techniques :

- Structural Confirmation : (e.g., δ 3.5–4.0 ppm for methoxy protons) and for backbone carbons.

- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 210–230 nm) and mass spectrometry (ESI-MS) to detect trace impurities (e.g., diastereomers or degradation products) .

- Thermal Stability : Differential scanning calorimetry (DSC) to identify melting points and polymorphic transitions .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, partition coefficient) for this compound?

- Experimental Strategies :

- Solubility Determination : Use shake-flask methods with buffered solutions (pH 1.2–7.4) to simulate physiological conditions. For low solubility, employ co-solvency studies with PEG-400 or cyclodextrins .

- Partition Coefficient (Log P) : Measure via octanol-water partitioning with LC-MS quantification. Discrepancies may arise from ionization effects (pKa ~9.5 for the pyrrolidine nitrogen), requiring pH-specific adjustments .

Q. What pharmacokinetic (PK) parameters must be prioritized when designing combination therapies involving analogues of this compound?

- Critical Parameters :

- Half-life (t½) : Ensure compatibility with co-administered drugs (e.g., temozolomide in oncology trials) to avoid overlapping toxicity windows.

- Bioavailability : Assess via AUC comparisons (plasma vs. oral administration) using LC-MS/MS.

- Metabolic Stability : Conduct in vitro cytochrome P450 inhibition assays to identify drug-drug interaction risks .

Q. How can the metabolic stability of this compound derivatives be evaluated in preclinical models?

- Methodology :

- In Vitro Models : Liver microsomes or hepatocyte incubations to quantify metabolite formation (e.g., hydroxylated or N-demethylated products).

- In Vivo Studies : Radiolabeled tracer techniques in rodent models to track excretion pathways (urinary vs. fecal).

- Computational Tools : Molecular docking to predict binding affinities for metabolic enzymes (e.g., CYP3A4) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity of this compound derivatives across studies?

- Root Causes :

- Impurity Profiles : Variability in synthetic batches (e.g., residual solvents or stereoisomers) can alter efficacy. Use EP-grade reference standards for bioactivity comparisons .

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times may yield conflicting IC50 values. Standardize protocols using CLSI guidelines .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating the blood-brain barrier (BBB) permeability of this compound?

- Models :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.